REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[C:3]=1[NH:4][C:5]1[C:6]([CH2:10][C:11](N)=[O:12])=[CH:7][S:8][CH:9]=1.[OH2:19]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[C:3]=1[NH:4][C:5]1[C:6]([CH2:10][C:11]([OH:19])=[O:12])=[CH:7][S:8][CH:9]=1
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Name
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4-(2,6-dichloroanilino)-3-thiophenacetamide
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Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC=2C(=CSC2)CC(=O)N)C(=CC=C1)Cl
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Name
|
|
Quantity
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135 mL
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Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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49 mL
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Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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The mixture is poured onto ice
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(NC=2C(=CSC2)CC(=O)O)C(=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |